molecular formula C9H7BrN2O3 B13256579 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Cat. No.: B13256579
M. Wt: 271.07 g/mol
InChI Key: QTXRYFSYVBHLOP-UHFFFAOYSA-N
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Description

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
  • 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
  • 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Uniqueness

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the prop-2-yn-1-yloxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

5-bromo-6-(prop-2-ynoxyamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

QTXRYFSYVBHLOP-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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